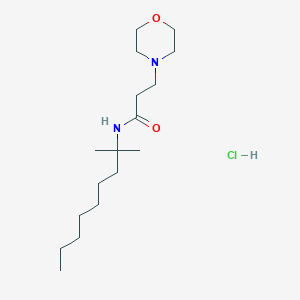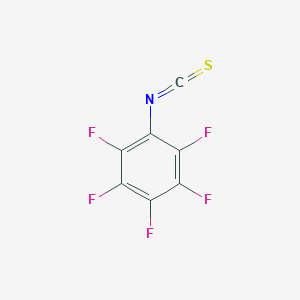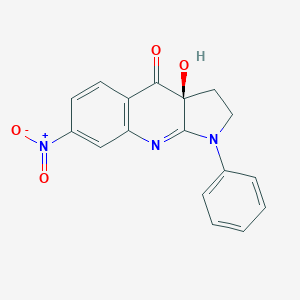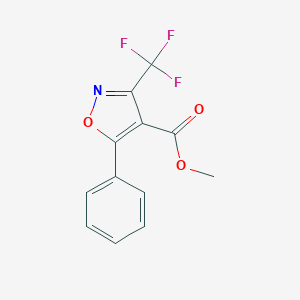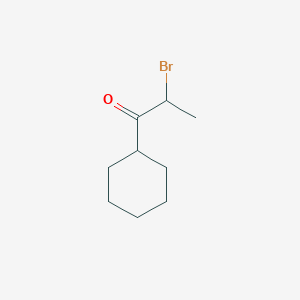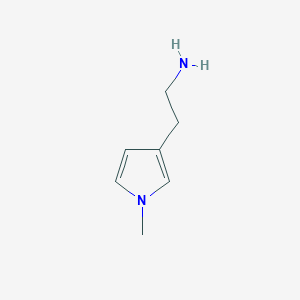
1H-Pyrrole-3-ethanamine, 1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-3-ethanamine, 1-methyl-, also known as 1-Methyl-1H-pyrrole-3-ethanamine, is a chemical compound that belongs to the family of substituted amphetamines. It is a psychoactive drug that has been studied for its potential use in the treatment of various neurological disorders.
作用機序
The mechanism of action of 1H-Pyrrole-3-ethanamine, 1-methyl- involves its binding to the serotonin receptor, which leads to the activation of downstream signaling pathways. This results in the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the drug's psychoactive effects. Additionally, it has been found to inhibit the reuptake of these neurotransmitters, leading to an increase in their levels in the brain.
生化学的および生理学的効果
The biochemical and physiological effects of 1H-Pyrrole-3-ethanamine, 1-methyl- are largely dependent on its interaction with the serotonin receptor and the resulting increase in neurotransmitter levels in the brain. These effects include an increase in mood, arousal, and attention, as well as a decrease in anxiety and depression. However, the drug can also have negative effects such as insomnia, agitation, and addiction.
実験室実験の利点と制限
One of the main advantages of using 1H-Pyrrole-3-ethanamine, 1-methyl- in lab experiments is its potent and selective agonist activity at the serotonin receptor. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, the drug's psychoactive effects and potential for addiction can make it difficult to use in certain experiments, and caution must be taken to ensure proper handling and disposal.
将来の方向性
There are several future directions for the study of 1H-Pyrrole-3-ethanamine, 1-methyl-. One area of interest is the development of more selective agonists of the serotonin receptor that can be used to study the specific roles of different subtypes of the receptor. Additionally, the drug's potential for use in the treatment of various neurological disorders warrants further investigation, particularly in the development of new therapeutic agents that can target the serotonin receptor more specifically and effectively. Finally, the drug's potential for abuse and addiction highlights the need for further research into its mechanisms of action and potential side effects.
合成法
The synthesis of 1H-Pyrrole-3-ethanamine, 1-methyl- can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 1H-Pyrrole-3-carboxaldehyde with methylamine in the presence of a reducing agent. The resulting product is then purified through a series of chromatography techniques to obtain the pure compound.
科学的研究の応用
1H-Pyrrole-3-ethanamine, 1-methyl- has been studied extensively for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to act as a potent agonist of the serotonin receptor, which plays a crucial role in regulating mood, sleep, and appetite. Additionally, it has been found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood, attention, and arousal.
特性
CAS番号 |
103717-87-9 |
|---|---|
製品名 |
1H-Pyrrole-3-ethanamine, 1-methyl- |
分子式 |
C7H12N2 |
分子量 |
124.18 g/mol |
IUPAC名 |
2-(1-methylpyrrol-3-yl)ethanamine |
InChI |
InChI=1S/C7H12N2/c1-9-5-3-7(6-9)2-4-8/h3,5-6H,2,4,8H2,1H3 |
InChIキー |
PSMPVEPHSSCVTM-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=C1)CCN |
正規SMILES |
CN1C=CC(=C1)CCN |
同義語 |
1H-Pyrrole-3-ethanamine,1-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



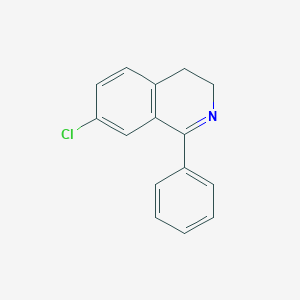
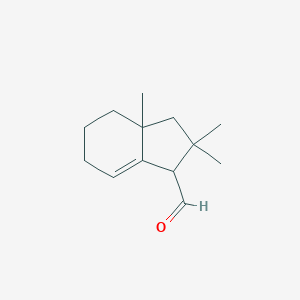
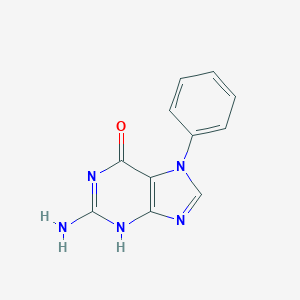
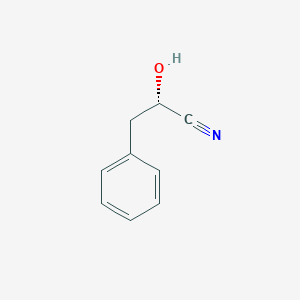
![Oxepino[2,3-B]pyridine](/img/structure/B25189.png)
